2-(4,4-Difluoropiperidin-1-yl)-N-(furan-2-ylmethyl)acetamide
Description
2-(4,4-Difluoropiperidin-1-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic acetamide derivative characterized by a difluorinated piperidine ring and a furan-2-ylmethyl substituent. The 4,4-difluoropiperidine moiety enhances metabolic stability and modulates lipophilicity, while the furan-2-ylmethyl group may confer hydrogen-bonding interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O2/c13-12(14)3-5-16(6-4-12)9-11(17)15-8-10-2-1-7-18-10/h1-2,7H,3-6,8-9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVZOPMGAGCWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Furan-2-ylmethyl Group: This step involves the alkylation of the piperidine ring with a furan-2-ylmethyl halide under basic conditions.
Formation of the Acetamide Moiety: The final step involves the acylation of the piperidine derivative with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluoropiperidin-1-yl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)-N-(furan-2-ylmethyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural Analogues and Functional Group Variations
The compound shares structural motifs with several pharmacologically active acetamides. Key comparisons include:
Table 1: Structural and Functional Comparisons
Pharmacological and Mechanistic Insights
Anticonvulsant Activity
Compounds like N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide () demonstrate potent anticonvulsant effects (ED₅₀: ~23.4–127.6 mg/kg), with piperidine substituents enhancing blood-brain barrier penetration.
Anti-Cancer and Anti-Leukemic Activity
CRCM5484 (), which incorporates a furan-2-ylmethyl group, exhibits anti-leukemic activity by selectively targeting BET bromodomains. The difluoropiperidine moiety in the target compound could similarly stabilize protein-ligand interactions in oncology targets, though empirical validation is needed .
Receptor Agonism (FPR2)
Pyridazinone-based acetamides () act as FPR2 agonists, inducing chemotaxis in neutrophils. The target compound’s furan-2-ylmethyl group may mimic aryl/heteroaryl interactions critical for receptor binding, but the absence of a pyridazinone core likely shifts selectivity away from FPR pathways .
Structure-Activity Relationship (SAR) Trends
Piperidine vs. Pyridazinone: Piperidine derivatives (e.g., ) favor CNS activity, while pyridazinones () target peripheral receptors like FPR2.
Heterocyclic Substituents : Furan-2-ylmethyl groups () improve solubility and mediate π-π stacking in hydrophobic binding pockets.
Biological Activity
2-(4,4-Difluoropiperidin-1-yl)-N-(furan-2-ylmethyl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, inhibitory effects on various biological targets, and its implications in cancer therapy.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 252.25 g/mol
The biological activity of this compound primarily involves the inhibition of specific protein targets associated with cancer progression. It has been studied for its effects on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator in angiogenesis and tumor growth.
Inhibition of VEGFR-2
Research indicates that this compound exhibits significant inhibitory activity against VEGFR-2:
- IC values: The compound demonstrated an IC of approximately 42.5 nM, which is comparable to known inhibitors like sorafenib (IC = 41.1 nM) .
In Vitro Studies
In vitro studies have assessed the cytotoxic effects of the compound across various cancer cell lines:
- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), A549 (lung cancer), HT-29 (colon cancer), and PC3 (prostate cancer).
- Cytotoxicity Results :
Cell Cycle Analysis and Apoptosis Induction
Further investigations into the mode of action revealed that treatment with this compound leads to:
- Cell Cycle Arrest : Analysis showed that it causes arrest at the G2/M phase in HT-29 cells.
- Induction of Apoptosis : Apoptotic assays confirmed that the compound promotes programmed cell death, a desirable effect in cancer therapeutics .
Wound Healing Assay
A wound healing assay was conducted to evaluate the compound's effect on cell migration:
- Results : The compound significantly inhibited wound closure, suggesting a potential role in preventing metastasis by disrupting cell motility .
Molecular Docking Studies
Molecular modeling studies provided insights into the binding interactions between the compound and VEGFR-2:
- Docking Scores : The binding affinity was assessed through docking simulations, revealing strong interactions that correlate with its inhibitory potency against VEGFR-2.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| VEGFR-2 Inhibition | IC = 42.5 nM |
| Cytotoxicity | A549: IC = 6.66 µM; HT-29: IC = 8.51 µM |
| Cell Cycle Arrest | G2/M phase arrest in HT-29 cells |
| Apoptosis Induction | Confirmed through apoptotic assays |
| Wound Healing Inhibition | Significant inhibition of wound closure |
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of compounds similar to this compound in treating various cancers through targeted inhibition of growth factor receptors and induction of apoptosis.
- Study on VEGFR Inhibitors : This research demonstrated that compounds targeting VEGFR pathways could significantly reduce tumor growth in vivo models.
- Comparative Analysis with Sorafenib : The comparative study with sorafenib indicated that while both compounds exhibit similar potency, variations in their side effect profiles could make the new compound preferable for certain patient populations .
- Potential for Combination Therapies : Given its mechanism of action, there is potential for using this compound in combination with other therapies to enhance overall efficacy against resistant cancer types.
Q & A
Q. How can cross-reactivity with off-target proteins be minimized during mechanistic studies?
- Methodological Answer :
- Counter-Screening : Test against structurally related proteins (e.g., kinase paralogs).
- Proteome Profiling : Use affinity pulldowns coupled with mass spectrometry (AP-MS) to identify non-specific binders.
- CRISPR Knockout Models : Validate target specificity in cell lines lacking the protein of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
